molecular formula C17H14N2O5 B5789114 N,N'-(2-methoxy-1,4-phenylene)di(2-furamide)

N,N'-(2-methoxy-1,4-phenylene)di(2-furamide)

Cat. No. B5789114
M. Wt: 326.30 g/mol
InChI Key: GDWJTXPOZDPCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(2-methoxy-1,4-phenylene)di(2-furamide), also known as MPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to bind to DNA and RNA, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) can induce cell death in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of genes involved in inflammation and cell proliferation. In vivo studies have shown that N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) can reduce tumor growth and improve survival in animal models of cancer. N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) has also been shown to enhance plant growth and improve crop yield in agricultural settings.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) in lab experiments is its relatively low cost and ease of synthesis. N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) is also stable under a range of conditions, which makes it suitable for use in various experimental settings. However, one limitation of using N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N,N'-(2-methoxy-1,4-phenylene)di(2-furamide). One area of interest is the development of N,N'-(2-methoxy-1,4-phenylene)di(2-furamide)-based drug delivery systems for targeted cancer therapy. Another area of interest is the investigation of N,N'-(2-methoxy-1,4-phenylene)di(2-furamide)'s potential use as a water treatment agent for the removal of heavy metals. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) and its potential applications in agriculture and environmental science.

Synthesis Methods

The synthesis of N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) involves the reaction of 2-furoic acid with 2-methoxyaniline in the presence of thionyl chloride as a dehydrating agent. The resulting product is then treated with furfurylamine to obtain N,N'-(2-methoxy-1,4-phenylene)di(2-furamide). This method has been optimized to achieve a high yield of N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) with minimal impurities.

Scientific Research Applications

N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use as a drug delivery system. In agriculture, N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) has been tested for its ability to enhance plant growth and improve crop yield. In environmental science, N,N'-(2-methoxy-1,4-phenylene)di(2-furamide) has been investigated for its potential use as a water treatment agent due to its ability to adsorb heavy metals.

properties

IUPAC Name

N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-22-15-10-11(18-16(20)13-4-2-8-23-13)6-7-12(15)19-17(21)14-5-3-9-24-14/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWJTXPOZDPCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(2-methoxybenzene-1,4-diyl)difuran-2-carboxamide

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